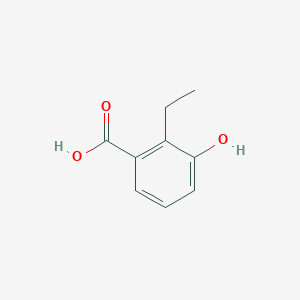

2-Ethyl-3-hydroxybenzoic acid

説明

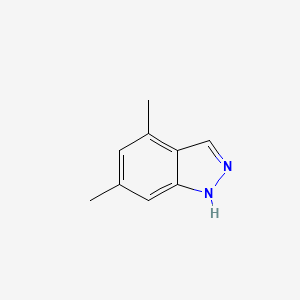

2-Ethyl-3-hydroxybenzoic acid is a chemical compound with the molecular formula C9H10O3 and a molecular weight of 166.17400 . It is a derivative of hydroxybenzoic acid, which is a type of phenolic acid . Phenolic acids are major aromatic secondary metabolites that are found in a variety of plants and are linked to many health benefits .

Synthesis Analysis

The synthesis of 2-Ethyl-3-hydroxybenzoic acid involves a precursor, 2-Ethyl-3-methoxybenzoic acid . The literature suggests that the synthesis process was patented by the ROHM AND HAAS COMPANY in 2000 . More detailed information about the synthesis process would require access to the specific literature or patent documents.Molecular Structure Analysis

The molecular structure of 2-Ethyl-3-hydroxybenzoic acid consists of nine carbon atoms, ten hydrogen atoms, and three oxygen atoms . The exact mass is 166.06300 . Further analysis of the molecular structure would require more specific data or computational modeling.科学的研究の応用

Environmental Degradation and Water Treatment

Research on parabens, which are esters of p-hydroxybenzoic acid and closely related to 2-ethyl-3-hydroxybenzoic acid, has shown their widespread use as preservatives in personal care products, cosmetics, and pharmaceuticals. A study by Gmurek et al. (2015) on the photodegradation of parabens highlights the environmental impact of these compounds and the efficiency of treatment methods like UV-C and hydrogen peroxide in degrading them in water. This research underscores the significance of understanding and mitigating the environmental presence of chemical derivatives such as 2-ethyl-3-hydroxybenzoic acid Gmurek et al., 2015.

Synthesis and Chemical Reactions

The catalyzed synthesis of ethyl p-hydroxybenzoate from p-hydroxybenzoic acid, which shares structural similarities with 2-ethyl-3-hydroxybenzoic acid, demonstrates the compound's role in chemical synthesis. Zhu Wan-ren (2008) explored the use of nanosolid superacid SO_4^2-/Fe_2O_3 as a catalyst in esterification reactions, achieving high yields under optimized conditions. This research provides insights into the synthetic applications of hydroxybenzoic acid derivatives in producing various esters efficiently Zhu Wan-ren, 2008.

Analytical Methodologies and Biomonitoring

The analysis of alkyl esters of p-hydroxybenzoic acid (parabens) in baby teethers by Potouridis et al. (2016) through gas chromatography-quadrupole mass spectrometry illustrates the analytical applications of studying compounds like 2-ethyl-3-hydroxybenzoic acid. This research highlights the need for sensitive analytical methods to detect and quantify such compounds in consumer goods, particularly those intended for infants and young children, due to concerns over endocrine-disrupting effects Potouridis et al., 2016.

Environmental Presence and Risk Assessment

The occurrence, fate, and behavior of parabens in aquatic environments, as reviewed by Haman et al. (2015), provide a broader understanding of the environmental persistence and impact of hydroxybenzoic acid derivatives. Despite efficient wastewater treatment methods, these compounds are ubiquitously found in surface water and sediments, raising concerns about continuous environmental exposure and the need for further risk assessment studies Haman et al., 2015.

特性

IUPAC Name |

2-ethyl-3-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-2-6-7(9(11)12)4-3-5-8(6)10/h3-5,10H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCGJBBOBRZDMTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC=C1O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60578992 | |

| Record name | 2-Ethyl-3-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60578992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethyl-3-hydroxybenzoic acid | |

CAS RN |

168899-32-9 | |

| Record name | 2-Ethyl-3-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60578992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(Thiophen-2-yl)cyclopropyl]methanamine](/img/structure/B1316151.png)

![Phosphonic acid, [[4-(trifluoromethyl)phenyl]methyl]-](/img/structure/B1316168.png)

![(3',4'-Dichloro-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B1316181.png)